1-(4-Phenylpiperazin-1-yl)butane-1,3-dione
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Overview
Description
1-(4-Phenylpiperazin-1-yl)butane-1,3-dione is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a phenylpiperazine moiety attached to a butane-1,3-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione typically involves the reaction of 4-phenylpiperazine with butane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylpiperazine moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Studied for its DNA binding properties
Uniqueness
1-(4-Phenylpiperazin-1-yl)butane-1,3-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H18N2O2/c1-12(17)11-14(18)16-9-7-15(8-10-16)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
InChI Key |
QYHWWWNJUHBPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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